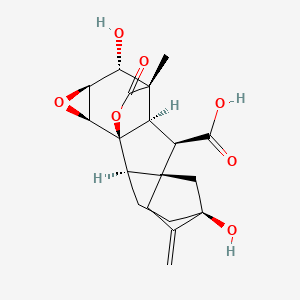

1,2-Epoxy GA3

Description

Contextualization of Gibberellins (B7789140) (GAs) in Plant Growth and Development Research

Gibberellins (GAs) are a large and diverse family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating numerous aspects of plant growth and development. nih.govclinisciences.comresearchgate.net First discovered in the 1930s as metabolites of the fungus Gibberella fujikuroi, GAs are now known to be produced naturally by plants, bacteria, and fungi. researchgate.netnih.gov Their fundamental importance in plant biology is underscored by their involvement in critical processes such as stem elongation, seed germination, dormancy, flowering, fruit development, and leaf senescence. clinisciences.comomexcanada.comgcwgandhinagar.com

The molecular mechanism of GA action involves a signaling pathway that leads to the degradation of DELLA proteins, which are nuclear growth repressors. frontiersin.orgnih.gov By removing these repressors, GAs promote gene expression necessary for various growth responses. nih.gov The balance between bioactive GAs and abscisic acid (ABA), another key phytohormone, is particularly crucial in controlling seed dormancy and germination. researchgate.netmasjaps.com A high GA/ABA ratio typically promotes germination. nih.gov

Over 130 different gibberellins have been identified and are named GAn in order of their discovery. nih.govnih.gov However, only a few, such as GA1, GA3, GA4, and GA7, are considered to be biologically active. researchgate.netresearchgate.net Gibberellic acid (GA3) is the most extensively studied gibberellin and is widely used in agriculture to improve crop yield and quality. researchgate.netresearchgate.net Research into gibberellins continues to be a dynamic field, driven by the potential for agricultural applications and the desire to understand the intricate regulatory networks that govern plant life. nih.gov

Significance of Gibberellin Derivatives in Phytohormone Studies

The study of gibberellin derivatives is crucial for advancing our understanding of phytohormone function and for developing new plant growth regulators. researchgate.netresearchgate.net Chemical modification of the basic gibberellin structure can lead to compounds with altered biological activity, stability, and transport properties within the plant. nih.gov These derivatives serve as valuable tools for probing the structure-activity relationships of gibberellins, helping to identify the key chemical features required for binding to the GA receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). unica.it

By synthesizing and testing various derivatives, researchers can explore how modifications to different parts of the GA molecule affect its biological function. researchgate.netunica.it This knowledge is not only fundamental to basic plant science but also has practical implications. For instance, developing more potent or selective GA derivatives could lead to more effective and targeted agricultural products. researchgate.net Furthermore, studying the metabolism of these derivatives can provide insights into the natural pathways that plants use to regulate their endogenous hormone levels. nih.gov The investigation of impurities and degradation products of commercial GA3 preparations, which are themselves GA derivatives, is also important for quality control and for understanding the full spectrum of biological effects. unica.it

Introduction of 1,2-Epoxy GA3 as a Key Research Compound and Derivative of Gibberellic Acid

Among the numerous gibberellin derivatives, this compound has emerged as a compound of significant interest in phytohormone research. unica.it As its name suggests, this compound is a derivative of gibberellic acid (GA3) characterized by the presence of an epoxide ring between the first and second carbon atoms of the GA backbone. nih.govunica.it This structural modification distinguishes it from its parent compound, GA3, which possesses a double bond in this position. nih.gov

The synthesis of this compound can be achieved through the epoxidation of GA3, a reaction that introduces the three-membered epoxy ring. mdpi.com This chemical transformation alters the stereochemistry and electronic properties of the molecule, which can, in turn, influence its biological activity. The presence of the epoxy group makes this compound a valuable subject for comparative studies with GA3 to elucidate the role of the A-ring structure in gibberellin signaling. unica.it

Recent analytical advancements, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled the precise characterization of this compound and other GA derivatives. unica.it These techniques are essential for identifying and quantifying such compounds in technical-grade GA3 samples, where they may be present as impurities. unica.it

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily situated within the broader context of gibberellin analysis and the study of structure-activity relationships. unica.it Investigations have successfully identified and characterized 1α,2α-epoxygibberellin A3 as an impurity in commercial gibberellic acid products. unica.it In silico studies, employing techniques like induced fit docking (IFD) and molecular dynamics simulations, have begun to explore the interaction of this compound with the gibberellin receptor GID1. unica.it These computational approaches provide valuable insights into the potential binding affinity and mode of interaction of this derivative compared to GA3. unica.it

However, significant gaps in our knowledge of this compound remain. While its synthesis and chemical characterization are established, there is a notable lack of comprehensive studies on its specific biological activity in various plant systems. tandfonline.comresearchgate.net Most of the available information is either predictive, based on computational models, or inferred from its presence as an impurity. unica.it There is a need for more extensive bioassays to determine its effects on key developmental processes like seed germination, stem elongation, and flowering, and to compare its potency directly with that of GA3 and other gibberellins.

Furthermore, the metabolic fate of this compound within the plant is largely unknown. Understanding how this derivative is metabolized and whether it can be converted into other active or inactive forms is crucial for a complete picture of its physiological role. The long-term effects and potential synergistic or antagonistic interactions with other phytohormones also represent unexplored areas of research. Addressing these gaps will be essential for fully understanding the significance of this compound in plant biology and for assessing its potential applications.

Research Objectives and Scope of the Academic Inquiry

The primary objective of this academic inquiry is to provide a focused and comprehensive overview of the chemical compound this compound, based on the current body of scientific literature. The scope of this article is strictly defined to cover the following key areas:

Contextualization within Gibberellin Research: To situate this compound within the broader field of gibberellin studies, outlining the fundamental roles of gibberellins in plant science.

Significance of Gibberellin Derivatives: To explain why the study of gibberellin derivatives, including this compound, is important for advancing phytohormone research.

Introduction to this compound: To formally introduce this compound as a specific derivative of gibberellic acid and detail its chemical nature.

Current Research and Knowledge Gaps: To summarize the existing research on this compound and to identify the areas where further investigation is needed.

This inquiry will synthesize information from various scientific sources to present a detailed and scientifically accurate account of this compound. It will adhere strictly to the outlined sections, ensuring a focused discussion on the specified topics. The article will include data tables to present relevant information in a clear and accessible format.

Structure

3D Structure

Properties

Molecular Formula |

C19H22O7 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9R,10R,11S,12R,13S,15S)-5,12-dihydroxy-11-methyl-6-methylidene-17-oxo-14,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.013,15]octadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H22O7/c1-7-5-17-6-18(7,24)4-3-8(17)19-11(9(17)14(21)22)16(2,15(23)26-19)12(20)10-13(19)25-10/h8-13,20,24H,1,3-6H2,2H3,(H,21,22)/t8-,9+,10+,11-,12+,13+,16+,17+,18+,19-/m1/s1 |

InChI Key |

KQJMPUSFTIVOFU-VUGYBOQRSA-N |

Isomeric SMILES |

C[C@]12[C@H]3[C@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3([C@@H]6[C@H]([C@@H]1O)O6)OC2=O)O)C(=O)O |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(C6C(C1O)O6)OC2=O)O)C(=O)O |

Origin of Product |

United States |

Molecular Interactions and Biological Mechanisms of 1,2 Epoxy Ga3 in Plant Systems

Investigation of 1,2-Epoxy GA3 Interaction with Gibberellin Receptors

The interaction between gibberellins (B7789140) (GAs) and their receptors is a critical initiation step in the GA signaling pathway, which governs a multitude of plant growth and developmental processes. nih.govwikipedia.org The primary receptor for bioactive GAs is the soluble GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.gov The binding of a GA molecule to GID1 induces a conformational change in the receptor, which then promotes the formation of a GA-GID1-DELLA complex. nih.govnih.gov DELLA proteins are transcriptional regulators that act as repressors of GA responses. oup.comnih.gov The formation of this ternary complex targets the DELLA protein for degradation via the 26S proteasome pathway, thereby de-repressing GA-responsive genes and allowing for growth and development to proceed. nih.govfrontiersin.org

Computational, or in silico, modeling techniques are powerful tools for investigating the molecular interactions between ligands and their protein targets. In the context of this compound, a derivative of the well-known gibberellic acid (GA3), in silico studies have been employed to predict its binding affinity and orientation within the GID1 receptor's binding pocket. researchgate.net

Through methods such as induced fit docking (IFD), molecular mechanics with generalized Born and surface area solvation (MM-GBSA), and metadynamics, researchers have been able to simulate the dynamic process of this compound binding to GID1. researchgate.net These simulations provide insights into the specific amino acid residues within the GID1 binding pocket that are crucial for interacting with this compound. The models can predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

| Computational Method | Purpose in Studying this compound and GID1 Interaction |

| Induced Fit Docking (IFD) | Predicts the binding pose of this compound in the flexible GID1 receptor binding site. |

| MM-GBSA | Estimates the binding free energy of the this compound-GID1 complex. |

| Metadynamics | Explores the free energy landscape of the binding process and assesses the stability of the docked pose. |

Comparative studies of receptor affinity are essential for understanding the biological activity of different gibberellin analogues. The affinity of a GA for the GID1 receptor is a key determinant of its ability to elicit a physiological response. Bioactive GAs, such as GA3 and GA4, are known to bind to GID1 with high affinity, leading to robust downstream signaling.

Studies comparing the receptor affinity of this compound to that of established bioactive GAs provide valuable information on its potential as a GA agonist or antagonist. While direct experimental binding affinity data for this compound is not extensively detailed in the provided search results, the principles of such studies can be inferred. Techniques like yeast two-hybrid assays, pull-down assays, and bimolecular fluorescence complementation can be used to experimentally determine the strength of the interaction between a GA and the GID1 receptor. nih.gov

The structural differences between this compound, GA3, and GA4 are expected to result in differential binding affinities. The presence of the epoxy group in this compound can alter its size, shape, and electronic properties, which in turn affects how it fits into the GID1 binding pocket and interacts with key amino acid residues. researchgate.net For instance, the additional oxygen atom could form new hydrogen bonds or create steric hindrance, either enhancing or diminishing the binding affinity compared to GA3 or GA4.

| Gibberellin | Key Structural Feature | Expected Impact on GID1 Binding |

| GA3 | Double bond between C1 and C2, hydroxyl groups at C3 and C13. | High affinity, well-established bioactive GA. |

| GA4 | Saturated C1-C2 bond, hydroxyl group at C3, lacks a hydroxyl at C13. | High affinity, potent bioactive GA. |

| This compound | Epoxy ring at the C1-C2 position. | Altered size, shape, and polarity, potentially leading to different binding affinity compared to GA3 and GA4. |

Potential Influence of this compound on Gibberellin Signaling Pathways

The binding of a gibberellin to the GID1 receptor is the initial event that triggers a cascade of downstream signaling events. The nature and strength of this initial interaction will dictate the magnitude of the subsequent physiological responses. Therefore, understanding how this compound influences the established gibberellin signaling pathway is crucial to predicting its biological effects.

The primary downstream effect of GA-GID1 interaction is the targeted degradation of DELLA proteins. oup.comnih.gov These proteins act as master repressors of plant growth, and their removal is a prerequisite for GA-induced responses such as seed germination, stem elongation, and flowering. wikipedia.orgnih.gov

Based on the principles of GA signaling, it can be hypothesized that if this compound binds to the GID1 receptor with sufficient affinity to induce the necessary conformational change, it will promote the interaction between GID1 and DELLA proteins. nih.gov This would lead to the ubiquitination and subsequent degradation of DELLAs by the 26S proteasome. frontiersin.org The rate and extent of DELLA protein degradation would likely be proportional to the binding affinity of this compound for the GID1 receptor.

If this compound has a high affinity for GID1, it would be expected to be a potent inducer of DELLA degradation, leading to strong GA-like physiological responses. Conversely, if its affinity is low, it may only weakly promote DELLA degradation or even act as a competitive inhibitor of bioactive GAs, potentially leading to a dwarfed phenotype characteristic of impaired GA signaling.

Plant development is not regulated by a single hormone in isolation but rather by a complex and intricate network of interactions between different phytohormones. austinpublishinggroup.comnih.gov Gibberellins are known to engage in extensive crosstalk with other hormones, including auxins, cytokinins, abscisic acid (ABA), ethylene, and jasmonic acid (JA). nih.govmdpi.comresearchgate.net

The introduction of this compound into a plant system could potentially modulate these established crosstalk pathways. For example, the interaction between GA and JA signaling is often antagonistic and is mediated in part through the interaction of DELLA proteins with JAZ proteins, which are key repressors in the JA signaling pathway. austinpublishinggroup.comnih.gov By influencing the levels of DELLA proteins, this compound could indirectly affect JA-regulated processes, such as defense responses and certain developmental programs.

Similarly, gibberellins and auxins often act synergistically to promote plant growth. mdpi.com This interaction can occur at multiple levels, including the regulation of each other's biosynthesis and signaling. mdpi.com The effect of this compound on auxin signaling would likely depend on its ability to mimic the actions of endogenous bioactive GAs.

Furthermore, there is an antagonistic relationship between GA and ABA in processes like seed germination and dormancy. nih.gov If this compound acts as a GA agonist, it would be expected to counteract the effects of ABA.

| Interacting Phytohormone | Nature of Crosstalk with Gibberellins | Potential Influence of this compound |

| Jasmonic Acid (JA) | Often antagonistic; mediated by DELLA-JAZ protein interactions. austinpublishinggroup.comnih.gov | Could modulate JA responses by altering DELLA protein levels. |

| Auxin | Often synergistic; mutual regulation of biosynthesis and signaling. mdpi.com | May promote auxin-related growth processes if it acts as a GA agonist. |

| Abscisic Acid (ABA) | Antagonistic; particularly in seed germination and dormancy. nih.gov | Could counteract ABA effects and promote germination if it is a GA agonist. |

| Ethylene | Can be synergistic or antagonistic depending on the process. nih.gov | The effect would depend on the specific developmental context. |

| Cytokinin | Generally antagonistic in processes like shoot and root elongation. nih.gov | Could influence cytokinin-regulated developmental processes. |

Elucidation of Biological Roles and Physiological Responses in Model Plant Systems

To fully understand the biological function of this compound, it is essential to study its effects on whole plant systems. Model organisms, such as Arabidopsis thaliana, are invaluable for such investigations due to their well-characterized genetics and rapid life cycle.

For instance, application of this compound to a GA-deficient mutant, such as ga1-3, which is unable to germinate without exogenous GA, would be a direct test of its bioactivity. nih.gov If this compound can rescue the non-germinating phenotype of ga1-3, it would confirm its role as a bioactive gibberellin. Furthermore, observing the extent of rescue in terms of growth and development compared to the application of known bioactive GAs like GA3 or GA4 would provide a semi-quantitative measure of its potency.

Transcriptomic studies, such as microarray or RNA-seq analysis, could be employed to identify genes that are up- or down-regulated in response to this compound treatment. nih.govresearchgate.net This would provide a global view of the molecular changes induced by this compound and help to place it within the broader context of the GA-regulated gene network.

Impact on Specific Developmental Processes (e.g., germination, stem elongation, flowering)

The functional role of gibberellins (GAs) in orchestrating a wide array of developmental processes in plants, including seed germination, stem elongation, and the transition to flowering, is well-established. nih.govnih.gov The biological activity of these diterpenoid hormones is intrinsically linked to their molecular structure, and subtle modifications can significantly alter their efficacy. The compound this compound, an oxidized derivative of the widely studied Gibberellin A3 (GA3), has been investigated to determine its biological activity and potential role in these critical developmental stages. Research into this compound provides insights into the structure-activity relationships of gibberellins and their interaction with receptor proteins.

Germination

Gibberellins are known to be key promoters of seed germination, overcoming dormancy and initiating the growth of the embryo. nih.gov While extensive research has been conducted on the effects of primary gibberellins like GA3 on this process, specific data on the direct impact of this compound on seed germination is not extensively detailed in the available scientific literature. However, understanding its potential activity can be inferred from its molecular interactions.

In silico studies have shown that this compound, also referred to as compound (4) in some studies, can successfully dock into the binding site of the soluble gibberellin receptor, GID1. The introduction of the epoxide group at the 1,2-position does not appear to negatively affect the binding energy of the molecule to the receptor when compared to GA3. This suggests that this compound may retain the ability to initiate the GA signaling cascade that is crucial for germination. The binding to GID1 is a critical first step in the gibberellin signaling pathway, which leads to the degradation of DELLA proteins, repressors of germination. The ability of this compound to effectively bind to the GID1 receptor implies a potential for biological activity in processes such as breaking seed dormancy.

Stem Elongation

The role of gibberellins in promoting stem elongation is one of their most well-documented functions, largely attributed to their ability to stimulate both cell division and cell elongation. nih.gov Bioassays are commonly used to determine the biological activity of different gibberellin analogues in promoting stem or leaf sheath elongation, often utilizing dwarf mutants of rice or other sensitive plant species. jircas.go.jpresearchgate.net

While in silico analysis suggested that this compound could bind to the GID1 receptor with an affinity comparable to that of GA3, experimental data on its effect on stem growth indicates a significantly reduced activity. In a study assessing the impact of various GA3 impurities on plant growth, this compound was found to have a minimal effect on stem elongation compared to the potent effects of GA3. This discrepancy between receptor binding affinity and biological response suggests that other factors beyond initial binding, such as the stability of the GA-GID1-DELLA complex, subsequent downstream signaling events, or metabolic deactivation, may play a crucial role in determining the ultimate biological activity of a gibberellin analogue.

Table 1: Comparative Effect of GA3 and this compound on Plant Stem Growth

| Compound | Relative Stem Growth Promotion |

| Gibberellic Acid (GA3) | High |

| This compound | Minimal |

This table provides a qualitative comparison based on available research findings.

Flowering

The transition from vegetative growth to flowering is a complex process influenced by a variety of internal and external cues, with gibberellins playing a significant role, particularly in long-day plants. nih.govmdpi.com GAs are known to promote flowering by activating genes involved in floral meristem identity. nih.gov

Metabolic Fates and Homeostasis of 1,2 Epoxy Ga3 in Biological Matrices

Biosynthetic Origins and Pathways Leading to 1,2-Epoxy GA3 Formation

The principal source of this compound is as an impurity in technical-grade gibberellic acid. unica.it Commercial production of GA3 is conducted through large-scale submerged fermentation of the ascomycetous fungus, Gibberella fujikuroi (reclassified as Fusarium fujikuroi). unica.itoup.com During the complex biosynthetic pathway of gibberellins (B7789140) in this fungus, a series of side reactions or enzymatic promiscuity can lead to the formation of various structurally related impurities.

1α,2α-epoxygibberellin A3, another name for this compound, has been identified and characterized as one of these significant impurities found in commercial GA3 batches. unica.it While the precise enzymatic step leading to the epoxidation of the C1-C2 double bond of the GA3 molecule within the fungus is not definitively elucidated, it is a recognized byproduct of the fermentation process. The presence of such impurities is a critical consideration in the quality control of agricultural and research-grade gibberellic acid.

Table 1: Identified Impurities in Technical Grade Gibberellic Acid (GA3)

| Impurity Name | Common Abbreviation | Type of Compound |

|---|---|---|

| Gibberellin A1 | GA1 | Dihydroxy-gibberellin |

| 3-iso-Gibberellic acid | iso-GA3 | Isomer of GA3 |

| Gibberellenic acid | --- | Decomposition product |

| 1α,2α-epoxygibberellin A3 | This compound | Epoxide derivative |

| (1α,2β,3α,4bβ,10β)-2,3,7-trihydroxy-1-methyl-8-methylenegibb-4-ene-1,10-dicarboxylic acid | --- | Dicarboxylic acid derivative |

This table is based on findings from the analysis of commercial GA3 products. unica.it

Catabolic Enzymes and Inactivation Mechanisms Affecting this compound

Direct studies on the catabolism of this compound are scarce. However, potential inactivation mechanisms can be inferred from known gibberellin metabolic pathways in plants. The primary routes for gibberellin deactivation involve oxidation or hydrolysis reactions catalyzed by specific enzyme families.

A significant deactivation pathway for other epoxy-gibberellins involves epoxide hydrolases. pnas.orgnih.gov In rice, for instance, a two-step deactivation mechanism has been identified for non-13-hydroxylated GAs, which are first epoxidized at the 16,17-position by a cytochrome P450 monooxygenase (EUI) and subsequently hydrolyzed by an epoxide hydrolase (EUI2) to form a diol. oup.compnas.orgnih.gov This establishes a precedent for epoxide hydrolysis in GA metabolism. It is therefore plausible that the 1,2-epoxide ring of this compound could be a substrate for similar epoxide hydrolases in plant tissues, leading to its conversion into a corresponding 1,2-diol, which would likely possess reduced or no biological activity.

Gibberellin 2-oxidases (GA2ox) are a major class of enzymes responsible for the deactivation of bioactive GAs and their precursors in plants. annualreviews.orgnih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases (2ODDs) that catalyze the 2β-hydroxylation of the gibberellin skeleton, rendering the molecule inactive. annualreviews.orgnih.gov

A key structural feature of gibberellic acid (GA3) is the double bond between carbon-1 and carbon-2, which protects it from 2β-hydroxylation by GA2ox enzymes. nih.gov In contrast, this compound lacks this protective double bond. The saturation of the A-ring through the formation of the epoxide ring theoretically makes the C-2 position accessible to GA2ox enzymes. Therefore, it is hypothesized that this compound could be a substrate for GA2ox, leading to its inactivation via 2β-hydroxylation.

There are two main classes of GA2ox enzymes that could potentially metabolize this compound:

C19-GA2oxs: These enzymes act on C19-GAs, which include the bioactive forms like GA1 and GA4, and their immediate precursors.

C20-GA2oxs: This class primarily deactivates earlier C20-GA precursors in the biosynthetic pathway. annualreviews.orgnih.gov

If this compound were present in plant tissues, its susceptibility to these enzymes would represent a probable route for its metabolic inactivation.

Table 2: Major Gibberellin Deactivation Pathways and Potential Fate of this compound

| Deactivation Pathway | Enzyme Class | Typical Substrates | Proposed Action on this compound |

|---|---|---|---|

| 2β-Hydroxylation | Gibberellin 2-oxidase (GA2ox) | GA1, GA4, GA9, GA20 | Potential substrate due to lack of C1-C2 double bond. |

| 16,17-Epoxidation & Hydrolysis | Cytochrome P450 (EUI) & Epoxide Hydrolase (EUI2) | GA4, GA9, GA12 | Suggests a potential pathway for hydrolysis of the 1,2-epoxide ring by analogous epoxide hydrolases. |

This table outlines established GA deactivation pathways and hypothesizes how this compound might be metabolized based on its structure. pnas.organnualreviews.orgnih.gov

Regulation of this compound Levels within Plant Tissues

There is no evidence of endogenous production of this compound in plants, and therefore, no specific regulatory mechanisms for its homeostasis exist. Its presence in plant tissues would be considered xenobiotic, resulting from the application of technical-grade GA3 that contains it as an impurity.

However, the levels of gibberellins in plants are tightly controlled through a sophisticated system of feedback and feed-forward regulation of the genes involved in their biosynthesis and catabolism. sippe.ac.cn The expression of GA biosynthetic genes, such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), is generally down-regulated by high levels of bioactive GAs (negative feedback). sippe.ac.cn Conversely, the expression of the catabolic GA2-oxidase (GA2ox) genes is often up-regulated by bioactive GAs to maintain homeostasis by deactivating excess hormone. sippe.ac.cn

Advanced Analytical Methodologies for Detection and Quantification of 1,2 Epoxy Ga3 in Biological Samples

Sample Preparation and Extraction Techniques for Epoxy Gibberellins (B7789140) from Plant Tissues

The initial and one of the most critical stages in the analysis of epoxy gibberellins is the extraction and purification of these compounds from complex plant tissues. researchgate.net The inherent challenges of low phytohormone concentrations and the presence of interfering substances necessitate robust and efficient sample preparation protocols. scirp.org

A common approach involves the initial homogenization of plant material, often frozen in liquid nitrogen to halt metabolic processes. researchgate.netnih.gov This is typically followed by extraction with an organic solvent, such as 80% methanol (B129727). scirp.org To purify and concentrate the gibberellins, solid-phase extraction (SPE) is a widely adopted technique. scirp.orgnih.govcapes.gov.br SPE cartridges, particularly those with a C18 reverse-phase sorbent, are frequently used for the pre-concentration and cleanup of gibberellin extracts. scirp.org For more selective purification, a combination of different SPE sorbents can be employed. For instance, a two-step SPE procedure using Oasis® MCX-HLB and Oasis® MAX cartridges has been shown to provide selective enrichment and efficient cleanup of gibberellins from plant extracts of Brassica napus and Arabidopsis thaliana, with recovery rates of internal standards around 72%. nih.govcapes.gov.br

Further cleanup steps may involve the use of polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds, followed by partitioning between an aqueous buffer and an immiscible organic solvent like ethyl acetate (B1210297) at a controlled pH. jmb.or.kr The acidic nature of gibberellins allows for their selective extraction into the organic phase at a low pH. jmb.or.kr

For challenging samples where co-eluting interfering substances are abundant, more advanced techniques like matrix solid-phase dispersion (MSPD) have been developed. In MSPD, the solid plant sample is blended with a C18 sorbent to create a homogenous mixture, which is then packed into an SPE cartridge for elution of the target analytes. chrom-china.com

Chromatographic Separations for 1,2-Epoxy GA3 Analysis

Chromatography is the cornerstone for separating this compound from other gibberellins and plant metabolites prior to detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC, particularly in a reverse-phase (RP) setup, is a powerful technique for the separation of gibberellins. oup.comnih.gov The separation is typically achieved on a C18 column, where the differential partitioning of the analytes between the stationary phase and a polar mobile phase allows for their resolution. scirp.orgoup.comnih.gov

The composition of the mobile phase is a critical parameter. Gradient elution, where the proportion of the organic solvent (e.g., methanol or acetonitrile) in the aqueous phase is varied over time, is commonly employed to achieve optimal separation of a wide range of gibberellins with varying polarities. jmb.or.krnih.gov The addition of an acid, such as formic acid or acetic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group of gibberellins, leading to better peak shapes and retention. jmb.or.krnih.gov

The choice of detector for HPLC analysis of gibberellins can vary. While UV detectors can be used, gibberellins lack a strong chromophore, which can limit sensitivity. researchgate.net To overcome this, derivatization with a fluorescent tag can be employed to enhance detection sensitivity when using a fluorescence detector. rsc.org However, the most common and powerful detection method coupled with HPLC is mass spectrometry.

Table 1: Exemplary HPLC Conditions for Gibberellin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) nih.gov | µBondaPak HPLC C18 (3.9 x 300 mm) jmb.or.kr |

| Mobile Phase A | 0.1% aqueous formic acid with 5 mM ammonium (B1175870) formate (B1220265) nih.gov | 1% aqueous acetic acid jmb.or.kr |

| Mobile Phase B | Methanol nih.gov | Methanol jmb.or.kr |

| Gradient | 10% to 80% B over 15 min nih.gov | Isocratic 28% B for 5 min, then linear gradient to 86% B over 30 min jmb.or.kr |

| Flow Rate | 1.0 mL/min nih.gov | 1.5 mL/min jmb.or.kr |

| Detection | Diode Array Detector (DAD) and Mass Spectrometry (MS) nih.gov | Not specified jmb.or.kr |

Gas Chromatography (GC) Approaches

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a classic and highly effective method for the analysis of gibberellins. jmb.or.krtandfonline.com Due to the low volatility of gibberellins, a derivatization step is necessary before GC analysis. This typically involves methylation of the carboxylic acid group, followed by trimethylsilylation of the hydroxyl groups to form methyl ester trimethylsilyl (B98337) (MeTMSi) ethers. tandfonline.com

The derivatized gibberellins are then separated on a capillary GC column, and their retention times, along with their mass spectra, are used for identification and quantification. jmb.or.krtandfonline.com The use of Kovats retention indices (KRI) can aid in the identification of compounds by comparing them to the retention times of a series of n-alkane standards. tandfonline.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is the definitive tool for the identification and quantification of this compound and other gibberellins due to its high sensitivity and selectivity. researchgate.net

LC-MS/MS and LC-QTOF/MS Applications for this compound

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art technique for the analysis of gibberellins. chrom-china.comnih.govcreative-proteomics.com This method offers excellent sensitivity and selectivity, allowing for the detection of trace amounts of these hormones in complex biological matrices. creative-proteomics.com In LC-MS/MS, the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides a high degree of specificity.

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is another powerful tool. nih.gov It provides high-resolution and accurate mass measurements, which aids in the confident identification of compounds and the elucidation of elemental compositions. This technique has been successfully used for the characterization of gibberellic acid impurities, including epoxy derivatives. nih.gov

To enhance the sensitivity of gibberellin detection in the positive ion mode of ESI-MS, chemical derivatization can be employed. A method using a derivatizing agent called bromocholine, which introduces a quaternary ammonium group, has been shown to increase the quantification limits for gibberellins by up to 50-fold. nih.govoup.com

Table 2: Mass Spectrometry Parameters for Gibberellin Analysis

| Parameter | LC-QTOF/MS nih.gov | LC-MS/MS nih.gov |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI), Positive Ion Mode |

| Drying Gas Temperature | 250 °C | Not specified |

| Drying Gas Flow | 5 L/min | Not specified |

| Nebulizer Pressure | 45 psi | Not specified |

| Fragmentor Voltage | 150 V | Not specified |

| Derivatization | Not specified | MS-probe derivatization with bromocholine |

| Key Advantage | High-resolution accurate mass for identification | High sensitivity and selectivity for quantification |

Advanced Spectrometric Methods for Structural Elucidation (e.g., NMR)

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds, including gibberellin derivatives. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

Development of High-Throughput Analytical Platforms for Epoxy Gibberellin Profiling

The comprehensive analysis of gibberellins (GAs), including their epoxidated metabolites like this compound, within biological systems presents a significant analytical challenge. This is due to their structural diversity, low endogenous concentrations, and the complexity of the biological matrices in which they are found. scirp.org To address the need for rapid and large-scale analysis, particularly in fields like functional genomics, metabolomics, and agricultural science, the focus has shifted towards developing high-throughput analytical platforms. These platforms integrate automated sample preparation with highly sensitive and rapid analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netoup.com

The evolution from traditional gas chromatography-mass spectrometry (GC-MS) to LC-MS has been a pivotal step, allowing for the routine identification and quantification of GAs in small amounts of plant tissue without extensive purification. oup.com Modern high-throughput systems build upon this by automating critical steps and employing advanced instrumentation to maximize sample throughput and sensitivity. A key component of these platforms is the use of automated liquid handling systems for solid-phase extraction (SPE), which significantly reduces manual labor and improves reproducibility. researchgate.net This is often paired with ultra-performance liquid chromatography (UPLC) systems, which use columns with smaller particle sizes to achieve faster and more efficient separations compared to conventional HPLC. researchgate.netresearchgate.net

For detection, tandem quadrupole mass spectrometers (qMS/MS) are frequently used due to their high sensitivity and selectivity, operating in multiple reaction monitoring (MRM) mode. researchgate.net In some applications, high-resolution mass spectrometry, such as time-of-flight (TOF) systems, are employed for the characterization and quantification of GA impurities and derivatives, including 1α,2α-epoxygibberellin A3 (2-epoxy-GA3). nih.gov To further enhance sensitivity for certain GAs that are negatively charged, chemical derivatization techniques have been developed. One such method involves an "MS-probe" modification with bromocholine, which imparts a permanent positive charge on the molecules, allowing for their measurement in positive ion mode with increased sensitivity during a single LC-MS/MS run. researchgate.net Such methods have pushed quantification limits down significantly, enabling the profiling of over 40 different phytohormones, including various gibberellins, from less than 100 mg of plant tissue and allowing for the simultaneous analysis of over 180 samples. researchgate.net

The development of novel materials for sample preparation also contributes to the efficiency of these platforms. For instance, a hydrophilic imprinted resin-graphene oxide composite has been developed for the selective extraction of gibberellins from complex samples, demonstrating high adsorption capacity and resistance to matrix interference. nih.gov

Detailed research on gibberellic acid and its impurities has established robust analytical methods that form the basis for high-throughput applications. An example is the development of a direct HPLC method coupled with Diode-Array Detection (DAD) and MS for the analysis of GA3 and its derivatives, including 2-epoxy-GA3. nih.gov The performance of such methods demonstrates excellent linearity and repeatability, which are essential for reliable high-throughput screening. nih.gov

Data Tables

The following tables summarize the performance characteristics of a representative analytical method and the key technologies that constitute modern high-throughput platforms for gibberellin analysis.

Table 1: Performance Data for HPLC-DAD Analysis of Gibberellic Acid and Related Compounds This table illustrates the typical validation parameters for an analytical method capable of quantifying gibberellin derivatives. The data is derived from a study characterizing gibberellic acid impurities. nih.gov

| Compound | Linearity Range (mg/L) | Correlation Coefficient (r²) | Repeatability (RSDr %) |

| Gibberellin A1 (GA1) | 5.0 - 100 | > 0.9991 | 2.7 - 6.5 |

| 1α,2α-Epoxygibberellin A3 | 5.0 - 100 | > 0.9991 | 2.7 - 6.5 |

| Iso-GA3 | 5.0 - 100 | > 0.9991 | 2.7 - 6.5 |

| Gibberellenic Acid | 5.0 - 100 | > 0.9991 | 2.7 - 6.5 |

| Gibberellic Acid (GA3) | 0.5 - 2.0 | > 0.9991 | 2.7 - 6.5 |

Data sourced from a study on the structural elucidation of gibberellic acid impurities. nih.gov The repeatability is presented as a range for the group of impurities.

Table 2: Core Components of High-Throughput Gibberellin Profiling Platforms This table outlines the essential technologies that enable the rapid and sensitive analysis of gibberellins in biological samples.

| Platform Component | Technology | Purpose & Benefit |

| Sample Preparation | Automated Solid-Phase Extraction (SPE) | Reduces manual handling, increases reproducibility, and allows for parallel processing of many samples. researchgate.netresearchgate.net Novel adsorbents like molecularly imprinted polymers can enhance selectivity. nih.gov |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) / HPLC with Core-Shell Columns | Provides rapid and high-resolution separation of complex mixtures, significantly reducing analysis time per sample compared to conventional HPLC. researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-QTOF/MS) | Offers high sensitivity and specificity for accurate quantification and identification of low-concentration analytes like epoxy gibberellins. researchgate.netnih.gov |

| Sensitivity Enhancement | Chemical Derivatization (e.g., 'MS-probe') | Modifies target molecules to improve ionization efficiency and detection sensitivity, allowing for the analysis of multiple compound classes in a single run. researchgate.net |

Genetic Determinants and Molecular Regulatory Networks Associated with 1,2 Epoxy Ga3

Identification and Characterization of Genes Involved in Epoxy Gibberellin Pathways

The biosynthesis of gibberellins (B7789140) is a complex process involving numerous enzymes that are well-characterized in many plant species. nih.gov The core pathway begins with the synthesis of ent-kaurene (B36324) in plastids, which is then oxidized in the endoplasmic reticulum and cytoplasm to produce various GA intermediates and bioactive forms. nih.gov Key enzyme families in the later stages of this pathway include GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox). nih.gov

The formation of an epoxy group, such as the 1,2-epoxide in 1,2-Epoxy GA3, would necessitate an epoxidation reaction. While the specific enzymes responsible for the synthesis of this compound have not been identified, it is plausible that a member of the cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase family could catalyze such a reaction. For instance, a GA 3-hydroxylase from Phaseolus vulgaris has been shown to epoxidize GA5 to GA6, which contains a 2,3-epoxide group. researchgate.net This demonstrates that enzymes within the gibberellin biosynthesis pathway are capable of carrying out epoxidation reactions.

The genes encoding the core GA biosynthetic enzymes are well-documented and are presented in the table below. The specific gene that would encode an enzyme for the 1,2-epoxidation of a GA precursor remains to be discovered.

| Enzyme Family | General Function in GA Pathway | Key Genes in Model Plants (e.g., Arabidopsis thaliana) |

| GA 20-oxidase (GA20ox) | Catalyzes multiple oxidation steps leading to the C19-GA precursors, GA9 and GA20. | AtGA20ox1, AtGA20ox2, AtGA20ox3 |

| GA 3-oxidase (GA3ox) | Catalyzes the final step in the biosynthesis of bioactive GAs (e.g., GA1 and GA4). | AtGA3ox1, AtGA3ox2 |

| GA 2-oxidase (GA2ox) | Inactivates bioactive GAs and their precursors. | AtGA2ox1, AtGA2ox2, AtGA2ox4, AtGA2ox6 |

Transcriptomic and Proteomic Analyses in Response to this compound

Currently, there are no published transcriptomic or proteomic studies that have specifically investigated the cellular response to this compound. However, extensive research has been conducted on the effects of bioactive gibberellins, such as GA3, on global gene and protein expression. These studies provide a foundational understanding of how plants respond to gibberellin signaling.

Treatment of plants with GA3 typically leads to significant changes in the expression of genes and proteins involved in a wide array of cellular processes. frontiersin.orgnih.gov These include cell wall modification, hormone metabolism, signal transduction, and stress responses. nih.gov For example, transcriptomic analysis of tree peony treated with GA3 revealed differential expression of numerous transcription factor families, including C2H2, ERF, MYB, and WRKY, as well as key genes in other hormone signaling pathways. mdpi.com Proteomic studies on GA3-treated grape berries have shown alterations in proteins related to metabolism, energy, and stress responses. nih.gov

If this compound were to be perceived by the plant as a bioactive gibberellin, it would be expected to elicit a similar, though perhaps quantitatively or qualitatively different, transcriptomic and proteomic response. The magnitude and nature of this response would depend on its affinity for the GID1 receptor and its subsequent effect on DELLA protein degradation. Conversely, if it is an inactive form, its application might not trigger significant changes in the expression of GA-responsive genes.

Table of Gene/Protein Categories Commonly Regulated by Bioactive Gibberellins:

| Functional Category | Examples of Affected Genes/Proteins |

|---|---|

| Cell Growth and Division | Expansins, Cyclin-dependent kinases |

| Hormone Metabolism | GA20ox, GA3ox, GA2ox, Auxin and ABA-related genes |

| Transcription Factors | MYB, bHLH, WRKY, ERF |

| Signal Transduction | GID1, DELLA proteins, Kinases, Phosphatases |

Genetic Perturbation Studies (e.g., overexpression, knockdown) related to Epoxy Gibberellin Metabolism

Direct genetic perturbation studies targeting the metabolism of this compound have not been reported due to the lack of identified specific enzymes. However, a wealth of information exists on the manipulation of key genes in the general gibberellin pathway, which can inform our understanding of the potential consequences for the broader spectrum of gibberellins.

Overexpression of genes encoding GA biosynthetic enzymes like GA20ox and GA3ox generally leads to increased levels of bioactive GAs and results in phenotypes such as increased stem elongation and early flowering. oup.com Conversely, knockdown or knockout of these genes results in GA deficiency and a dwarf phenotype. nih.gov

Perturbation of GA catabolism genes also has profound effects. Overexpression of GA2ox genes, which inactivate GAs, leads to reduced levels of bioactive GAs and dwarfism. researchgate.net If this compound is a substrate for a GA2ox enzyme, overexpression of that specific oxidase would be expected to decrease its levels. The stability of a given gibberellin to inactivation is a key determinant of its biological activity. For instance, the 2,3-epoxide group of GA6 confers resistance to inactivation by GA 2-oxidases. researchgate.net Should the 1,2-epoxide group of this compound similarly confer resistance to degradation, it could potentially be a more stable, long-lasting signaling molecule.

Summary of Expected Phenotypes from Genetic Perturbation of GA Pathway Genes:

| Genetic Modification | Target Gene Family | Expected Impact on Bioactive GA Levels | Expected Phenotype |

|---|---|---|---|

| Overexpression | GA20ox or GA3ox | Increase | Taller plants, early flowering |

| Knockdown/Knockout | GA20ox or GA3ox | Decrease | Dwarfism, delayed flowering |

| Overexpression | GA2ox | Decrease | Dwarfism, delayed flowering |

Regulatory Feedback Loops and Homeostatic Control Mechanisms

The homeostasis of gibberellins is tightly regulated by feedback and feed-forward mechanisms to ensure that the levels of bioactive GAs are appropriate for the developmental stage and environmental conditions. nih.gov This regulation primarily occurs at the transcriptional level of the GA metabolism genes. oup.comnih.gov

High levels of bioactive GAs lead to a decrease in the transcript levels of GA biosynthetic genes, such as GA20ox and GA3ox, in a negative feedback loop. nih.gov Concurrently, high GA levels can lead to an increase in the expression of GA catabolic genes, like GA2ox, in a feed-forward mechanism. oup.com This dual control allows the plant to finely tune the concentration of active gibberellins. nih.gov

The central components of this regulatory system are the GID1 receptors and DELLA proteins. When bioactive GAs bind to GID1, this complex then interacts with DELLA proteins, leading to their degradation. wikipedia.org DELLA proteins are transcriptional regulators that, among other functions, can influence the expression of GA metabolism genes. The removal of DELLA proteins in the presence of GAs allows for the repression of GA biosynthesis genes and the induction of catabolism genes.

The role of this compound in these regulatory loops is currently unknown. Its function would depend on whether it can bind to the GID1 receptor and promote the degradation of DELLA proteins. If it acts as a bioactive GA, it would be expected to participate in the feedback regulation of the GA pathway. If it is an inactive precursor or a catabolite, it would likely not trigger these feedback responses. Further research is required to determine the biological activity of this compound and its place within the intricate homeostatic control of gibberellin levels.

Future Research Directions and Translational Perspectives for 1,2 Epoxy Ga3

Unresolved Questions and Emerging Research Frontiers for Epoxy Gibberellins (B7789140)

The study of epoxy gibberellins is characterized by a number of fundamental questions that are yet to be answered. The very presence of an epoxy group on the gibberellin scaffold raises inquiries into its specific biochemical and physiological significance. Current research on gibberellins continues to uncover new functions at various stages of plant development, from seed germination and stem elongation to flowering and stress responses. frontiersin.org However, many aspects of their biosynthesis, transport, and the precise mechanisms of action remain a mystery. nih.govnih.gov

A significant area of investigation is the structure-activity relationship of these compounds. For instance, studies on 16,17-epoxidized GA derivatives have shown that this modification can reduce the biological activity of bioactive GAs like GA1 and GA4 in rice. researchgate.net This suggests that epoxidation may serve as a deactivation step in the GA metabolic pathway. researchgate.net A key unresolved question is whether 1,2-epoxidation of GA3 serves a similar deactivating function or if it imparts novel bioactivity.

Emerging research frontiers will likely focus on the following:

Enzymology of Epoxidation: Identifying and characterizing the specific enzymes (e.g., cytochrome P450 monooxygenases) responsible for the formation of the 1,2-epoxy linkage on the GA backbone.

Metabolic Fate: Tracing the metabolic pathway of 1,2-Epoxy GA3 in vivo to determine if it is a terminal deactivation product or an intermediate for other bioactive compounds.

Receptor Interaction: Investigating the binding affinity of this compound with the GID1 receptor to understand how the epoxy group influences the formation of the GA-GID1-DELLA complex, a critical step in GA signaling. researchgate.netresearchgate.net

Physiological Roles: Elucidating the specific roles of this compound in different plant tissues and developmental stages, and under various environmental stress conditions.

Advanced Methodological Development for In Vivo Analysis of this compound

To address the unresolved questions surrounding this compound, the development of advanced analytical techniques for its in vivo detection and quantification is paramount. Given that gibberellins are present in trace amounts in plant tissues, highly sensitive and selective methods are required. researchgate.net

Current state-of-the-art methods for gibberellin analysis, which can be adapted and optimized for this compound, include:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers high sensitivity and selectivity for the quantification of various GAs. creative-proteomics.com Developing a specific UPLC-MS/MS method with multiple reaction monitoring (MRM) for this compound would enable its precise measurement in complex plant extracts. creative-proteomics.com

Capillary Liquid Chromatography-Mass Spectrometry (cLC-MS): This method provides even higher sensitivity, making it suitable for analyzing samples with extremely low concentrations of the target analyte. plos.org

Immunoassays: While less common for novel compounds, the development of specific antibodies for this compound could lead to high-throughput screening methods like enzyme-linked immunosorbent assay (ELISA). researchgate.net

Future methodological advancements should focus on in situ imaging techniques, such as mass spectrometry imaging (MSI), to visualize the spatial distribution of this compound within plant tissues and organs. This would provide invaluable insights into its sites of synthesis, transport, and action. Furthermore, the synthesis of isotopically labeled this compound standards would be crucial for accurate quantification in metabolic studies.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role of this compound necessitates the integration of data from multiple "omics" platforms. This systems-level approach can reveal the intricate molecular networks that are influenced by this specific epoxy gibberellin. nih.govnih.gov

| Omics Approach | Potential Insights for this compound Research |

| Transcriptomics | Identification of genes that are up- or down-regulated in response to changes in this compound levels, providing clues about its downstream signaling pathways. |

| Proteomics | Analysis of changes in the proteome to identify proteins whose expression or post-translational modifications are affected by this compound, revealing its impact on cellular machinery. |

| Metabolomics | Profiling of the metabolome to understand the broader metabolic shifts that occur in the presence of this compound and to identify potential metabolic crosstalk. |

| Genomics | Identification of genetic variations that may influence the biosynthesis or response to this compound through genome-wide association studies (GWAS). |

By integrating these multi-omics datasets, researchers can construct comprehensive models of the regulatory networks governed by this compound. This approach can help to identify novel components of the GA signaling pathway and to understand how this compound interacts with other hormonal and metabolic pathways to regulate plant growth and development.

Potential for Rational Design of Novel Plant Growth Regulators Based on Epoxy Gibberellin Structures

The unique chemical structure of epoxy gibberellins, including this compound, presents an opportunity for the rational design of novel plant growth regulators (PGRs). By understanding the structure-activity relationships of these compounds, it may be possible to synthesize new molecules with enhanced or modified biological activities. nih.gov

The design of such novel PGRs could be guided by several principles:

Targeted Bioactivity: Modifications to the epoxy gibberellin scaffold could be made to enhance specific desirable traits, such as increased stress tolerance or improved fruit set, while minimizing undesirable effects like excessive stem elongation.

Metabolic Stability: The chemical structure could be altered to increase the metabolic stability of the compound within the plant, leading to a longer-lasting effect.

Receptor Specificity: Novel compounds could be designed to have a higher affinity and specificity for particular GID1 receptor variants, allowing for more targeted applications in different plant species.

Computational modeling and synthetic chemistry will be instrumental in this endeavor. By creating a library of epoxy gibberellin analogs and screening them for biological activity, it may be possible to identify lead compounds for the development of the next generation of PGRs with applications in sustainable agriculture. nih.gov

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying the effects of 1,2-Epoxy GA3 on plant growth?

- Methodological Answer: Use a Completely Randomized Design (CRD) for single-factor studies, such as testing GA3 concentration effects. For example, in phytotoxicity experiments, treatments (e.g., 0.01 mg/L GA3) are randomly assigned with four replicates per treatment to minimize bias . For multi-factor studies (e.g., interactions between GA3 and environmental conditions), a Randomized Complete Block Design (RCBD) is suitable. A study testing GA3 doses (0–150 ppm) and plant spacing employed RCBD with three replications to account for spatial variability .

Q. How can researchers determine the optimal concentration of this compound for specific plant species?

- Methodological Answer: Conduct dose-response experiments with a gradient of GA3 concentrations (e.g., 0, 50, 100, 150 ppm) and measure growth parameters (e.g., stem elongation, biomass). Statistical analysis (e.g., ANOVA) identifies the concentration yielding maximal response without phytotoxicity. For instance, 0.01 mg/L GA3 enhanced Napier grass growth in non-contaminated soil, while higher doses may require validation in stress conditions .

Q. What statistical methods are appropriate for analyzing GA3 treatment effects?

- Methodological Answer: Use Analysis of Variance (ANOVA) to compare means across treatments, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise differences. For factorial designs (e.g., genotype × GA3 interaction), two-way ANOVA evaluates main and interactive effects. Studies on grape pedicels employed this approach to distinguish GA3-induced lignin modification between genotypes .

Q. How can reproducibility be ensured in GA3-related experiments?

- Methodological Answer: Document protocols rigorously, including GA3 preparation (e.g., solvent, purity), application methods (e.g., soaking duration), and environmental controls (e.g., light, temperature). Replicate experiments across independent trials and report raw data with error margins. Standardized protocols from phytoremediation studies recommend four replicates per treatment to account for biological variability .

Advanced Research Questions

Q. How can multi-omics approaches resolve contradictory findings on GA3’s role in stress adaptation?

- Methodological Answer: Integrate transcriptomic (e.g., RNA sequencing) and phenotypic data to identify gene networks correlated with GA3-induced stress responses. For example, RNAseq analysis in grape pedicels filtered non-differentially expressed genes and prioritized low-variance candidates for validation via qPCR, linking cell wall modification genes to GA3 efficacy . Pair this with metabolomic profiling to map biochemical pathways affected by GA3 .

Q. What strategies address variability in GA3 efficacy across plant genotypes?

- Methodological Answer: Employ genotype-specific calibration by screening multiple genotypes under controlled GA3 treatments. For example, a study comparing Thompson Seedless and L23 grape cultivars used a factorial design (genotype × treatment) to quantify differential lignin biosynthesis responses to GA3 . Follow-up genome-wide association studies (GWAS) could pinpoint genetic markers influencing GA3 sensitivity.

Q. How should researchers design long-term studies to assess GA3’s residual effects on soil ecosystems?

- Methodological Answer: Implement longitudinal experiments with periodic soil sampling to monitor GA3 degradation products and microbial community shifts. Include non-planted controls and use LC-MS/MS to quantify GA3 residues. A pyrethroid biodegradation study with Napier grass established non-planted controls to distinguish microbial vs. plant-mediated GA3 effects .

Q. What systematic review frameworks are suitable for synthesizing conflicting data on GA3’s molecular mechanisms?

- Methodological Answer: Apply PRISMA guidelines for literature screening and data extraction. Use meta-analysis tools to pool effect sizes (e.g., growth promotion metrics) across studies, adjusting for covariates (e.g., plant species, GA3 concentration). The Cochrane Handbook recommends sensitivity analyses to evaluate bias sources, such as unpublished negative results .

Data Presentation and Validation

-

Key Parameters for Reporting :

-

Contradiction Resolution Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.